molecular formula C15H29N3O B12997389 2-Amino-N-((1S)-2-((cyclopropylmethyl)amino)cyclohexyl)-3-methylbutanamide

2-Amino-N-((1S)-2-((cyclopropylmethyl)amino)cyclohexyl)-3-methylbutanamide

Cat. No.: B12997389
M. Wt: 267.41 g/mol
InChI Key: JMEBNXNVMPITTP-MOKVOYLWSA-N
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Description

2-Amino-N-((1S)-2-((cyclopropylmethyl)amino)cyclohexyl)-3-methylbutanamide is a complex organic compound with a unique structure that includes a cyclopropylmethyl group, a cyclohexyl ring, and a butanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-N-((1S)-2-((cyclopropylmethyl)amino)cyclohexyl)-3-methylbutanamide typically involves multiple steps, starting from readily available starting materials. One common approach involves the condensation of a cyclopropylmethylamine with a cyclohexyl ketone, followed by the introduction of the butanamide group through amide bond formation. The reaction conditions often require the use of coupling agents, such as carbodiimides, to facilitate the formation of the amide bond. Additionally, protecting groups may be used to prevent unwanted side reactions during the synthesis.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Amino-N-((1S)-2-((cyclopropylmethyl)amino)cyclohexyl)-3-methylbutanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the amino or amide groups, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives.

Scientific Research Applications

2-Amino-N-((1S)-2-((cyclopropylmethyl)amino)cyclohexyl)-3-methylbutanamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Amino-N-((1S)-2-((cyclopropylmethyl)amino)cyclohexyl)-3-methylbutanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can trigger a cascade of biochemical events, leading to the observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-N-((1S)-2-((cyclopropylmethyl)amino)cyclohexyl)-3-methylbutanamide
  • This compound
  • This compound

Uniqueness

The uniqueness of this compound lies in its specific structural features, such as the cyclopropylmethyl group and the cyclohexyl ring, which confer distinct chemical and biological properties

Properties

Molecular Formula

C15H29N3O

Molecular Weight

267.41 g/mol

IUPAC Name

2-amino-N-[(1S)-2-(cyclopropylmethylamino)cyclohexyl]-3-methylbutanamide

InChI

InChI=1S/C15H29N3O/c1-10(2)14(16)15(19)18-13-6-4-3-5-12(13)17-9-11-7-8-11/h10-14,17H,3-9,16H2,1-2H3,(H,18,19)/t12?,13-,14?/m0/s1

InChI Key

JMEBNXNVMPITTP-MOKVOYLWSA-N

Isomeric SMILES

CC(C)C(C(=O)N[C@H]1CCCCC1NCC2CC2)N

Canonical SMILES

CC(C)C(C(=O)NC1CCCCC1NCC2CC2)N

Origin of Product

United States

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